molecular formula C14H9N3S2 B344131 2-Amino-4,6-di(2-thienyl)nicotinonitrile

2-Amino-4,6-di(2-thienyl)nicotinonitrile

Cat. No.: B344131
M. Wt: 283.4 g/mol
InChI Key: NMMNXFUCSNOZLW-UHFFFAOYSA-N
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Description

2-Amino-4,6-di-thiophen-2-yl-nicotinonitrile is a heterocyclic compound that features a nicotinonitrile core substituted with amino and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-di-thiophen-2-yl-nicotinonitrile typically involves multi-component reactions. One common method is the reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate in the presence of a catalyst such as tetrabutyl ammonium bromide in an aqueous medium . This method is efficient and yields the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process. The reaction conditions are optimized to ensure high yield and purity while minimizing the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-di-thiophen-2-yl-nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene oxides, while reduction can produce primary amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,6-di-thiophen-2-yl-nicotinonitrile is unique due to the presence of two thiophene rings, which impart distinct electronic properties and reactivity compared to its phenyl-substituted analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors and sensors .

Properties

Molecular Formula

C14H9N3S2

Molecular Weight

283.4 g/mol

IUPAC Name

2-amino-4,6-dithiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C14H9N3S2/c15-8-10-9(12-3-1-5-18-12)7-11(17-14(10)16)13-4-2-6-19-13/h1-7H,(H2,16,17)

InChI Key

NMMNXFUCSNOZLW-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CS3

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=C2C#N)N)C3=CC=CS3

Origin of Product

United States

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